2,5-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-13-5-4-10-21-12-14(20-18(13)21)8-9-19-26(22,23)17-11-15(24-2)6-7-16(17)25-3/h4-7,10-12,19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUWNOPJOILFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the imidazo[1,2-a]pyridine moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the ethyl linker: This step involves the reaction of the imidazo[1,2-a]pyridine with an ethylating agent.
Sulfonamide formation: The final step involves the reaction of the intermediate with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions to form the target compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the sulfonamide group can yield amines .
Scientific Research Applications
The compound features:
- Two methoxy groups at the 2 and 5 positions of the benzene ring.
- A sulfonamide functional group linked to an ethyl chain that connects to an 8-methylimidazo[1,2-a]pyridine unit.
Anticancer Research
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole-pyridine hybrids have shown promising results against various cancer cell lines, suggesting that modifications to the pyridine moiety may enhance anticancer activity. The presence of electron-withdrawing groups in related compounds has been correlated with increased efficacy against breast cancer cells, as seen in studies where IC50 values were reported lower than standard chemotherapeutics like 5-fluorouracil .
Antimicrobial Activity
Research into sulfonamide derivatives has revealed their potential as antimicrobial agents. Compounds structurally similar to 2,5-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide have demonstrated significant antibacterial and antifungal activities against various pathogens. For example, thiazole-linked compounds exhibited minimum inhibitory concentration (MIC) values indicating effective antimicrobial properties .
Neurological Studies
The potential neuroprotective effects of compounds featuring the imidazo-pyridine structure are being explored in the context of neurological disorders. Analogues have shown promise in anticonvulsant activity, suggesting that modifications to the imidazo-pyridine scaffold could lead to new treatments for epilepsy and other seizure disorders .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated a series of thiazole-pyridine derivatives, which included compounds similar to the target molecule. The results indicated that specific modifications led to enhanced cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. One derivative showed an IC50 value of 5.71 μM, outperforming traditional chemotherapeutics .
Case Study 2: Antimicrobial Properties
In another investigation focused on antimicrobial efficacy, several sulfonamide derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results highlighted that certain structural modifications led to MIC values as low as 46.9 μg/mL for bacterial strains, indicating significant antibacterial activity .
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the imidazo[1,2-a]pyridine moiety can engage in π-π stacking interactions with aromatic residues .
Comparison with Similar Compounds
Similar Compounds
2,5-dimethoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide: This compound has a similar structure but with a phenyl linker instead of an ethyl linker.
2,5-dimethoxy-N-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide: This compound lacks the ethyl linker, directly attaching the imidazo[1,2-a]pyridine moiety to the benzenesulfonamide core.
Uniqueness
The presence of the ethyl linker in 2,5-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide provides additional flexibility and spatial orientation, which can enhance its binding affinity and specificity for certain biological targets compared to similar compounds .
Biological Activity
2,5-Dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2,5-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
- Molecular Formula : C22H21N3O4S
- Molecular Weight : 423.5 g/mol
- CAS Number : 886128-33-2
The compound features a sulfonamide group, which is known for its diverse biological activities including antibacterial and antitumor effects. The presence of the imidazo[1,2-a]pyridine moiety suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds containing the imidazo[1,2-a]pyridine structure can exhibit significant anticancer properties. In particular, studies have shown that derivatives of this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-468 (Breast Cancer) | 5.0 | Induction of apoptosis |
| Compound B | A498 (Renal Cancer) | 3.5 | Inhibition of cell cycle progression |
| 2,5-Dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide | HCT-15 (Colon Cancer) | TBD | TBD |
Note: TBD = To Be Determined
The biological activity of 2,5-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide may involve the modulation of key signaling pathways related to cancer cell survival and proliferation. For instance, it is hypothesized that this compound could inhibit specific kinases or transcription factors that play critical roles in oncogenesis.
Study on Neuroprotective Effects
A study conducted on a mouse model demonstrated that similar compounds with the imidazo[1,2-a]pyridine scaffold exhibited neuroprotective effects against amyloid beta-induced toxicity. This suggests a potential application in neurodegenerative diseases such as Alzheimer's disease (AD).
Structure-Activity Relationship (SAR)
Extensive SAR studies have been performed on related compounds to identify structural features that enhance biological activity. The presence of methoxy groups at the 2 and 5 positions on the benzene ring has been correlated with increased potency against specific cancer cell lines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized for yield?
- Methodology :
- Core Formation : Begin with synthesizing the imidazo[1,2-a]pyridine core via cyclocondensation of 2-aminopyridine derivatives with α-bromoketones (e.g., bromoacetophenone) under reflux in ethanol or acetic acid .
- Sulfonamide Coupling : React the imidazo[1,2-a]pyridine intermediate with 2,5-dimethoxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., DCM or THF) using DMAP as a catalyst and pyridine as a base to facilitate sulfonamide bond formation .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and temperature (0–25°C) to minimize side products like disubstituted byproducts .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Spectroscopy : Use -NMR and -NMR to confirm substituent positions (e.g., methoxy groups at 2,5-positions and ethyl linker integration). IR spectroscopy can validate sulfonamide (S=O stretching at ~1350–1150 cm) and aromatic C-H bonds .
- Chromatography : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%). LC-MS can confirm molecular weight (e.g., [M+H] peak) .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyridine sulfonamide derivatives?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Compare binding affinities across studies to identify key residues (e.g., hydrophobic pockets accommodating the methylimidazole group) .
- QSAR Modeling : Train models on datasets from PubChem or ChEMBL to correlate structural features (e.g., methoxy substituents, sulfonamide polarity) with activity. Address outliers via sensitivity analysis (e.g., methoxy groups may reduce membrane permeability despite enhancing target binding) .
Q. What experimental strategies can validate the role of the 8-methyl group in imidazo[1,2-a]pyridine derivatives for target selectivity?
- Methodology :
- Analog Synthesis : Prepare analogs lacking the 8-methyl group or with bulkier substituents (e.g., 8-ethyl). Assess changes in IC values using enzymatic assays (e.g., kinase inhibition) .
- Crystallography : Solve X-ray structures of ligand-target complexes to observe steric/electronic effects of the methyl group on binding orientation. Refinement via SHELXL-2018 can resolve electron density ambiguities .
Q. How should researchers design assays to address discrepancies in solubility and bioavailability data for sulfonamide-containing compounds?
- Methodology :
- Solubility Profiling : Use shake-flask method (PBS pH 7.4 and simulated gastric fluid) with HPLC quantification. For low solubility (<50 µM), employ co-solvent systems (e.g., DMSO/PEG 400) or salt formation (e.g., sodium sulfonate) .
- Permeability Assays : Conduct Caco-2 or PAMPA assays to evaluate intestinal absorption. Compare with computational predictions (e.g., LogP via ChemAxon) to identify structural liabilities (e.g., polar sulfonamide limiting passive diffusion) .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for reconciling conflicting results in dose-response studies?
- Methodology :
- Meta-Analysis : Pool data from multiple studies using random-effects models (e.g., RevMan) to account for heterogeneity. Stratify by assay type (e.g., cell-free vs. cell-based) to isolate confounding variables .
- Bootstrap Resampling : Apply to small datasets (n < 30) to estimate confidence intervals for EC values and identify outliers .
Q. How can crystallographic data resolve ambiguities in the conformation of the ethyl linker in this compound?
- Methodology :
- X-ray Refinement : Collect high-resolution (<1.5 Å) data at synchrotron facilities. Use SHELXL-2018 to refine torsion angles and validate with R values (<0.25). Compare with DFT-optimized geometries (e.g., Gaussian 16) to confirm low-energy conformers .
Methodological Best Practices
Q. What protocols ensure reproducibility in multistep syntheses of imidazo[1,2-a]pyridine derivatives?
- Methodology :
- Stepwise Monitoring : Isolate and characterize intermediates (e.g., imidazo[1,2-a]pyridine core via -NMR) before proceeding to sulfonamide coupling .
- Batch Consistency : Standardize reagents (e.g., sulfonyl chloride purity >98%) and reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
